Cas no 903496-24-2 (3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Benzamide, 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-
- 903496-24-2
- AKOS024607994
- F1374-0844
- NCGC00165610-01
-
- Inchi: 1S/C16H13N3O2/c1-11-6-5-9-13(10-11)14(20)17-16-19-18-15(21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20)
- InChI Key: ITFWXXCQFOQEGC-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=CC=C2)O1)(=O)C1=CC=CC(C)=C1
Computed Properties
- Exact Mass: 279.100776666g/mol
- Monoisotopic Mass: 279.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 68Ų
Experimental Properties
- Density: 1.274±0.06 g/cm3(Predicted)
- pka: 11.06±0.70(Predicted)
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1374-0844-2μmol |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1374-0844-5μmol |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1374-0844-10μmol |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1374-0844-20μmol |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1374-0844-1mg |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1374-0844-2mg |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1374-0844-3mg |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1374-0844-4mg |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1374-0844-5mg |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1374-0844-10mg |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
903496-24-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Recent Advances in the Study of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS: 903496-24-2)
In recent years, the compound 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS: 903496-24-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its 1,3,4-oxadiazole core, has demonstrated promising biological activities, particularly in the context of drug discovery and development. The latest studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential therapeutic applications.
One of the key areas of research has been the investigation of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide as a potential inhibitor of specific enzymatic targets. Recent findings suggest that this compound exhibits selective inhibition against certain kinases and proteases, which are critical in various disease pathways, including cancer and inflammatory disorders. Structural-activity relationship (SAR) studies have further refined the understanding of how modifications to the benzamide and oxadiazole moieties influence its binding affinity and efficacy.
Another notable advancement is the application of computational modeling and molecular docking techniques to predict the interaction of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide with target proteins. These in silico approaches have provided valuable insights into the compound's binding modes and have guided the design of more potent derivatives. Experimental validation through in vitro assays has corroborated these predictions, highlighting the compound's potential as a lead candidate for further development.
In addition to its inhibitory properties, recent studies have explored the pharmacokinetic and toxicological profiles of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. Preliminary data indicate favorable absorption and distribution characteristics, although further optimization may be required to enhance metabolic stability and reduce potential off-target effects. These findings underscore the importance of balancing efficacy with safety in the drug development process.
Looking ahead, the continued exploration of 3-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide and its derivatives holds great promise for addressing unmet medical needs. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinically viable therapeutics. Future research directions may include the synthesis of novel analogs, the evaluation of combination therapies, and the expansion of target indications based on the compound's versatile pharmacological profile.
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